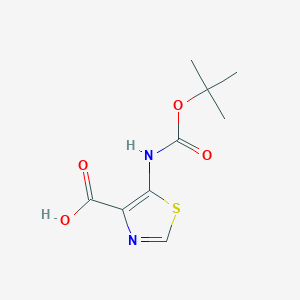

5-(Boc-amino)-thiazole-4-carboxylic acid

Descripción general

Descripción

5-(Boc-amino)-thiazole-4-carboxylic acid is a compound that features a thiazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position and a carboxylic acid group at the 4-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions .

Mecanismo De Acción

Target of Action

The boc group is commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes .

Mode of Action

The Boc group in 5-(Boc-amino)-thiazole-4-carboxylic acid serves as a protecting group for the amino group. This protection allows for transformations of other functional groups without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound’s involvement in peptide synthesis suggests it may play a role in protein-related pathways .

Pharmacokinetics

The boc group is known to enhance the stability of compounds, which could potentially affect their bioavailability .

Result of Action

Its role in peptide synthesis suggests it may contribute to the formation of proteins or peptides .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-thiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group followed by the formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are usually mild, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-(Boc-amino)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(Boc-amino)-thiazole-4-carboxylic acid has the molecular formula and a molecular weight of approximately 244.27 g/mol. Its structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, facilitating further chemical modifications during synthesis.

Research indicates that thiazole-containing compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with thiazole moieties have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Properties : Several studies highlight the cytotoxic effects of thiazole derivatives on cancer cell lines, suggesting their potential use in cancer therapies .

- Antiviral Effects : Thiazole derivatives have been evaluated for their activity against viral infections, showcasing promising results in inhibiting viral replication .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds similar to this compound showed potent activity against Gram-positive bacteria. This study suggests that modifications to the thiazole ring can enhance antibacterial efficacy .

Applications in Drug Development

The applications of this compound extend into several domains:

- Pharmaceutical Chemistry : Its derivatives are being explored as potential leads for new antibiotics and anticancer agents.

- Biochemical Research : The compound serves as a building block for synthesizing more complex molecules used in biological assays and drug screening processes.

Comparación Con Compuestos Similares

Similar Compounds

5-(Boc-amino)-valeric acid: Similar in structure but with a valeric acid moiety instead of a thiazole ring.

N-Boc-protected amino acids: A broad class of compounds with Boc-protected amino groups, commonly used in peptide synthesis.

Uniqueness

5-(Boc-amino)-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can participate in various reactions and interactions that are not possible with other Boc-protected amino acids .

Actividad Biológica

5-(Boc-amino)-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its Boc (tert-butyloxycarbonyl) protected amino group and carboxylic acid functionality, is being explored for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O₃S, and its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for biological assays.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, modifications to the thiazole core have been linked to increased efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis | 0.06 |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 |

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For example, compounds with specific substitutions on the thiazole ring showed enhanced activity against human glioblastoma and melanoma cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/ml) |

|---|---|---|

| Compound 9 | U251 (glioblastoma) | 1.61 ± 1.92 |

| Compound 10 | WM793 (melanoma) | 1.98 ± 1.22 |

| This compound | TBD | TBD |

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies have indicated that compounds similar to this compound can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation by binding to their active sites .

Case Studies

- Antitubercular Agents : A series of thiazole derivatives were synthesized and tested against M. tuberculosis. The most potent compound exhibited an MIC significantly lower than traditional treatments like isoniazid (INH), suggesting potential for new drug development .

- Anticancer Research : Thiazoles have been evaluated in various cancer models, showing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Propiedades

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-6-5(7(12)13)10-4-16-6/h4H,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJLZPMJYRHYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101168147 | |

| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864436-94-2 | |

| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864436-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.